N-(2-methylquinolin-8-yl)dodecanamide
Description
N-(2-methylquinolin-8-yl)dodecanamide is a synthetic amide derivative characterized by a dodecanamide backbone (12-carbon chain) linked to a 2-methyl-substituted quinoline ring at the 8-position. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C22H32N2O |
|---|---|
Molecular Weight |
340.5g/mol |
IUPAC Name |
N-(2-methylquinolin-8-yl)dodecanamide |
InChI |
InChI=1S/C22H32N2O/c1-3-4-5-6-7-8-9-10-11-15-21(25)24-20-14-12-13-19-17-16-18(2)23-22(19)20/h12-14,16-17H,3-11,15H2,1-2H3,(H,24,25) |
InChI Key |
AVFMLBCVFUZZQC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1=CC=CC2=C1N=C(C=C2)C |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=CC2=C1N=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(2-methylquinolin-8-yl)dodecanamide with key structurally related dodecanamide derivatives:
Key Observations:
- Quinoline vs. The ceramide analog in shares a phenyl group but lacks heterocyclic features, highlighting divergent biological targeting.
- Alkyl Chain Modifications: The dodecanamide chain is conserved across all compounds, suggesting shared roles in lipid bilayer interactions. However, substituents dictate specificity; e.g., the lactam ring in C12-lactam may enhance stability in aqueous environments compared to the quinoline’s hydrophobicity.
Industrial/Cosmetic Use
- Lauramide MEA and MIPA function as antistatic agents due to their polar hydroxyalkyl groups, which stabilize surface charges. The target compound’s lack of hydrophilic groups may limit such applications but could favor antimicrobial surface coatings.
Physicochemical Properties
- Solubility: Hydroxyalkyl-substituted derivatives (e.g., Lauramide MEA) exhibit higher water solubility than the quinoline-based compound, which is likely more soluble in organic solvents.
- Stability : The lactam ring in C12-lactam may confer resistance to enzymatic hydrolysis compared to the standard amide bond in the target compound.
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